

KDM5A-IN-1: A Technical Guide to its Role in Gene Transcription

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Compound of Interest

Compound Name: *Kdm5A-IN-1*

Cat. No.: *B608318*

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Introduction

Lysine-specific demethylase 5A (KDM5A), also known as JARID1A or RBP2, is a member of the Jumonji C (JmjC) domain-containing family of histone demethylases.^{[1][2]} These enzymes are crucial regulators of gene expression, primarily by removing methyl groups from histone residues.^[1] KDM5A specifically targets di- and trimethylated lysine 4 on histone H3 (H3K4me2/3), histone marks generally associated with active gene transcription.^{[1][3][4][5]} By removing these activating marks, KDM5A acts as a transcriptional repressor.^{[1][3]} Overexpression and abnormal activity of KDM5A have been implicated in various cancers, including breast, lung, and prostate cancer, where it can lead to the silencing of tumor suppressor genes and promote cell proliferation and metastasis.^{[1][2]} This has positioned KDM5A as a significant target for therapeutic intervention.^{[1][2]} **KDM5A-IN-1** is a potent, orally bioavailable, pan-inhibitor of the KDM5 family of enzymes.^[6] This guide provides an in-depth overview of **KDM5A-IN-1**, its mechanism of action, and its role in gene transcription, with a focus on quantitative data, experimental protocols, and visual representations of relevant pathways and workflows.

Quantitative Data for KDM5A-IN-1 and Comparators

The following tables summarize the key quantitative data for **KDM5A-IN-1** and other relevant KDM5 inhibitors.

Table 1: In Vitro Inhibitory Activity of KDM5 Inhibitors

Compound	Target	IC50 (nM)	Assay Type	Reference
KDM5A-IN-1	KDM5A	45	Biochemical	[6]
KDM5B	56	Biochemical	[6]	
KDM5C	55	Biochemical	[6]	
KDM5-IN-1	KDM5A	15.1	Biochemical	[7]
KDM5B	4.7	Biochemical	[7]	
KDM5C	65.5	Biochemical	[7]	
CPI-455	KDM5A	10	Biochemical	[8]
KDOAM-25	KDM5A	71	Biochemical	[8]
KDM5B	19	Biochemical	[8]	
KDM5C	69	Biochemical	[8]	
KDM5D	69	Biochemical	[8]	
PBIT	JARID1A (KDM5A)	6,000	Biochemical	[8]
JARID1B (KDM5B)	3,000	Biochemical	[8]	
JARID1C (KDM5C)	4,900	Biochemical	[8]	

Table 2: Cellular Activity and Pharmacokinetics of **KDM5A-IN-1**

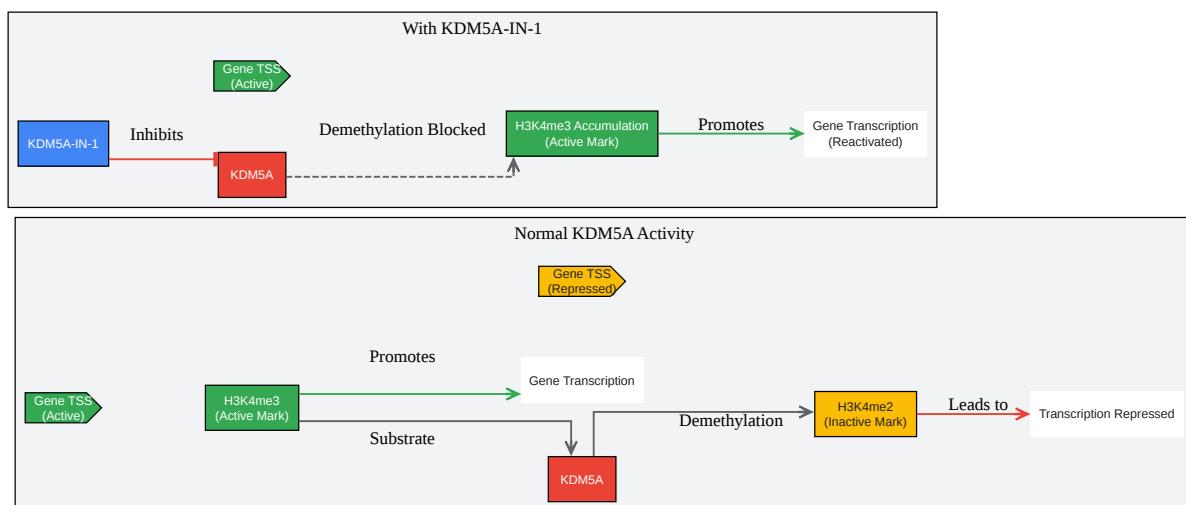
Parameter	Cell Line / Species	Value	Description	Reference
EC50 (H3K4Me3)	PC9	960 nM	Cellular measurement of H3K4 trimethylation	[6]
EC50 (Growth Inhibition)	BT-474	4.7 μ M	Live cell imaging analysis of cell growth	[6]
Oral Bioavailability (F%)	CD-1 Mice	34%	Pharmacokinetic parameter	[6]
Clearance	CD-1 Mice	28 mL/min/kg	Pharmacokinetic parameter	[6]
Plasma Protein Binding	CD-1 Mice	40%	Pharmacokinetic parameter	[6]
Half-life (t _{1/2})	CD-1 Mice	0.4 hours	Pharmacokinetic parameter	[6]

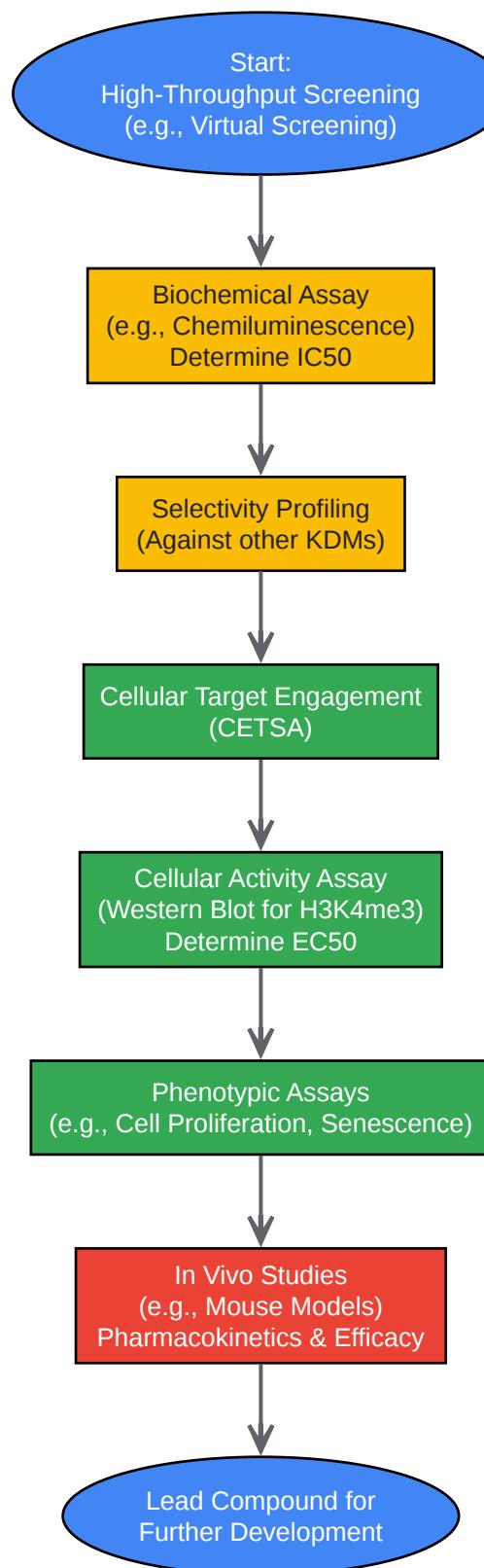
Mechanism of Action and Role in Gene Transcription

KDM5A is a 2-oxoglutarate (2-OG) and Fe(II)-dependent oxygenase that catalyzes the demethylation of H3K4me3 and H3K4me2.[4][5] This enzymatic activity leads to the repression of gene transcription.[1][3] **KDM5A-IN-1** and other KDM5 inhibitors function by binding to the active site of the enzyme, preventing it from demethylating its histone substrate.[1] This leads to an accumulation of H3K4me3 at the transcriptional start sites of genes, which in turn promotes a chromatin state that is permissive for active transcription.[3][5] By inhibiting KDM5A, **KDM5A-IN-1** can reactivate the expression of silenced genes, such as tumor suppressor genes, thereby impeding cancer progression.[1]

Signaling Pathway of KDM5A Inhibition

The following diagram illustrates the general mechanism of how **KDM5A-IN-1** impacts gene transcription.



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